2-(1H-Imidazol-2-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-Imidazol-2-yl)benzaldehyde is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield .Molecular Structure Analysis
The structure of similar compounds has been characterized via IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy .Chemical Reactions Analysis
The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications
Fluorescent Probing
- 2-(1H-Imidazol-2-yl)benzaldehyde derivatives have been used as ratiometric fluorescent probes for detecting specific amino acids, ions, and other molecules. For instance, 4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzaldehyde has been designed as a fluorescent probe for cysteine and homocysteine, showing a significant emission shift upon detection (Lin et al., 2008).
Synthesis of Diverse Compounds
- This compound is involved in the synthesis of various chemical derivatives. For example, it has been used in the transition-metal-free insertion of benzyl group between aldehyde and imidazole, facilitating the synthesis of quinolin-4-one derivatives (Xu et al., 2019).
Sensing Applications
- Derivatives of this compound can act as sensors. A notable example includes its use in the development of chemosensors for selective detection of ions like Al3+ (Jeyanthi et al., 2013).
Corrosion Inhibition
- Imidazole-based molecules, including this compound, have demonstrated effectiveness in inhibiting corrosion of metals in acidic mediums. This has important implications in industrial applications where metal corrosion is a significant issue (Costa et al., 2021).
Bioimaging and Medical Applications
- Imidazole derivatives, including those based on this compound, have been explored for bioimaging applications. An example includes its use as a probe for hydrogen sulfite with potential applications in cellular bioimaging (Cheng et al., 2013).
Chemical Synthesis and Catalysis
- This compound has been utilized in various chemical synthesis processes, including the production of imidazole derivatives and in catalysis (Ilavarasan et al., 2018).
Mechanism of Action
Target of Action
Imidazole-based compounds, which include 2-(1h-imidazol-2-yl)benzaldehyde, are known to be key components in functional molecules used in a variety of applications . They are utilized in pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .
Mode of Action
Imidazole compounds are known to interact with their targets in a variety of ways, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Imidazole compounds are known to be involved in a wide range of biochemical processes .
Result of Action
Imidazole compounds have been shown to exhibit a variety of biological activities, including antibacterial and antiproliferative effects .
Action Environment
It is known that the synthesis of imidazole compounds can be carried out under solvent-free conditions , suggesting that the compound may be stable under a variety of environmental conditions.
Safety and Hazards
Future Directions
The experimental results and drug-likeness properties of the Pd (II) complex suggest its potential applications, which can be developed as a potent anticancer drug in the near future . Additionally, recent advances in the synthesis of imidazoles highlight the importance of these heterocycles in a variety of everyday applications .
Properties
IUPAC Name |
2-(1H-imidazol-2-yl)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-7-8-3-1-2-4-9(8)10-11-5-6-12-10/h1-7H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWUDUBSVGQQAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=NC=CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90569131 |
Source
|
Record name | 2-(1H-Imidazol-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90569131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139975-94-3 |
Source
|
Record name | 2-(1H-Imidazol-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90569131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.